2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide belongs to a class of 1,2,4-triazole derivatives functionalized with thioether-linked acetamide groups. Its structure features a 2-methylphenyl substituent at position 5 of the triazole ring and a 2-ethoxyphenyl group on the acetamide moiety.
Properties
Molecular Formula |
C19H21N5O2S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-3-26-16-11-7-6-10-15(16)21-17(25)12-27-19-23-22-18(24(19)20)14-9-5-4-8-13(14)2/h4-11H,3,12,20H2,1-2H3,(H,21,25) |
InChI Key |
XYRURHLYURGZBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a thiol reagent.
Acetamide Formation: The final step involves the acylation of the triazole derivative with an acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the compound undergoes oxidation under controlled conditions, forming sulfoxides or sulfones. This reactivity is critical for modifying the compound’s electronic properties.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | Aqueous ethanol, 50–60°C | Sulfoxide derivative |
| m-CPBA | Dichloromethane, RT | Sulfone derivative |
Oxidation enhances the compound’s polarity, influencing its solubility and interaction with biological targets.
Reduction Reactions
The triazole ring and acetamide moiety participate in reduction processes, yielding intermediates with altered bioactivity.
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | Methanol, 0–5°C | Amine derivatives |
| LiAlH₄ | Dry THF, reflux | Thiol derivatives |
Reduction of the triazole ring can generate secondary amines, while the sulfanyl group may convert to thiols (-SH).
Substitution Reactions
Electrophilic substitution occurs at the aromatic rings (2-methylphenyl and 2-ethoxyphenyl groups), enabling functionalization.
| Reagent | Position | Product |
|---|---|---|
| HNO₃/H₂SO₄ | Para to ethoxy group | Nitro-substituted derivative |
| Cl₂/FeCl₃ | Ortho to methyl group | Chlorinated derivative |
Substitution reactions expand structural diversity for structure-activity relationship (SAR) studies.
Synthetic Pathways
The compound is synthesized via multi-step protocols:
-
Hydrazide Intermediate Formation : Reaction of 2-methylphenylhydrazine with thiourea.
-
Cyclization : Formation of the triazole ring using acetic anhydride at 120°C.
-
S-Alkylation : Attachment of the sulfanyl-acetamide moiety via nucleophilic substitution .
| Step | Key Reagents | Yield |
|---|---|---|
| Cyclization | Acetic anhydride, Δ | 72% |
| S-Alkylation | K₂CO₃, DMF, 80°C | 65% |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar triazole derivatives due to its 2-methylphenyl and 2-ethoxyphenyl substituents:
| Compound | Key Reaction | Unique Feature |
|---|---|---|
| 2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Halogenation | Enhanced electrophilic substitution |
| 2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide | Coordination chemistry | Metal-binding via pyridinyl group |
The ethoxy group in the target compound increases electron density, favoring nucleophilic reactions at the aromatic ring .
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Activity :
- Triazole compounds are well-known for their antifungal properties. Research has shown that derivatives of triazoles can inhibit the growth of various fungal pathogens by interfering with their cell membrane synthesis. The specific compound may exhibit similar properties, making it a candidate for antifungal drug development.
-
Anticancer Potential :
- The structural features of triazoles allow for interactions with biological targets involved in cancer progression. Studies suggest that compounds containing triazole rings can induce apoptosis in cancer cells and inhibit tumor growth. Future research could focus on evaluating the efficacy of this compound against different cancer cell lines.
-
Enzyme Inhibition :
- Compounds like 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide may act as inhibitors for specific enzymes related to disease pathways. Investigating its role as an enzyme inhibitor could lead to novel therapeutic strategies.
Agricultural Applications
-
Pesticide Development :
- The antifungal properties of this compound can be explored for agricultural applications as a fungicide. Its effectiveness against plant pathogens could provide a safer alternative to conventional pesticides.
-
Plant Growth Regulation :
- Research into the effects of triazole compounds on plant growth suggests potential applications in enhancing crop yield and resilience against environmental stressors.
Material Science Applications
-
Electronic Properties :
- The presence of conjugated systems in the compound suggests potential applications in material science, particularly in the development of organic semiconductors or photovoltaic materials due to their electronic and optical properties.
-
Polymer Additives :
- Investigating the use of this compound as an additive in polymers could lead to enhanced material properties such as improved thermal stability or mechanical strength.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups in the molecule can bind to active sites on these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of 1,2,4-triazole derivatives is highly dependent on substituent patterns. Key comparisons include:
Anti-Inflammatory Derivatives
- 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111): Exhibits 1.28× higher anti-inflammatory activity than diclofenac sodium in rat formalin edema models. The 2-pyridinyl group enhances binding to cyclooxygenase-2 (COX-2), while the 3-methylphenyl acetamide contributes to lipophilicity .
- Target Compound: Replaces the 2-pyridinyl group with a 2-methylphenyl group, which may reduce electron-withdrawing effects but improve steric compatibility with hydrophobic enzyme pockets.
Anti-Exudative Agents
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides: Derivatives with fluorine, chlorine, or nitro groups at the phenyl residue’s fourth position show enhanced anti-exudative activity (10 mg/kg dose) comparable to diclofenac (8 mg/kg) .
- Target Compound :
Reverse Transcriptase Inhibitors
- AM34 (2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide): Demonstrates nanomolar-range inhibition of HIV-1 reverse transcriptase (RT) via interactions with the enzyme’s hydrophobic pocket. The 4-ethoxyphenyl group enhances binding affinity compared to nevirapine .
- The 2-methylphenyl substituent may further modulate binding kinetics .
Pharmacological Activity Trends
Anti-Inflammatory and Analgesic Potential
- Electron-Withdrawing vs. Electron-Donating Groups :
Antimicrobial Activity
- N-Substituted Aryl-2-(triazolylsulfanyl)acetamides :
Biological Activity
The compound 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibitory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a triazole ring and an acetamide moiety. The molecular formula is with a molecular weight of approximately 383.47 g/mol. Its unique structure contributes to its potential biological activities.
1. Anticancer Activity
Research has shown that compounds containing triazole rings exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives similar to the target compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : A study evaluated the cytotoxic effects of related triazole compounds on human colon cancer cell lines (HCT116). The results indicated that these compounds induced apoptosis and inhibited cell growth significantly compared to control groups .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms in cancer cells, as well as their potential to induce oxidative stress .
2. Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been extensively documented. The target compound has shown promise against various bacterial strains:
- Inhibition Studies : Research indicated that similar compounds exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Mechanisms : The antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies:
- Acetylcholinesterase Inhibition : Similar triazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders like Alzheimer's disease. Compounds showed varying degrees of inhibition, suggesting potential therapeutic applications in cognitive disorders .
- α-Glucosidase Inhibition : The compound's analogs have also been tested for α-glucosidase inhibition, which is relevant for managing type 2 diabetes mellitus. Effective inhibitors can help regulate blood sugar levels by slowing carbohydrate digestion .
Case Studies
Several studies highlight the biological activity of triazole derivatives similar to the target compound:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?
- Methodology: The compound is synthesized via nucleophilic substitution at the triazole sulfur atom. A typical approach involves reacting 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-ethoxyphenyl)acetamide in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the thiol . Purity optimization includes column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.
Q. Which analytical techniques are critical for structural confirmation?
- Methodology:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons, ethoxy group, and acetamide linkage) .
- X-ray Crystallography: Single-crystal analysis resolves bond angles, torsion angles, and confirms the triazole-thioether linkage .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the thioether group. Store at 2–8°C, away from moisture and light .
- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with water to prevent hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate anti-inflammatory activity?
- Methodology:
- Derivatization: Synthesize analogs with substituent variations (e.g., halogens, methoxy, nitro groups) at the phenyl or ethoxyphenyl moieties .
- In Vivo Testing: Use the rat formalin-induced edema model to quantify anti-exudative activity (AEA). Measure paw volume reduction and compare results to controls (e.g., indomethacin) .
- Statistical Analysis: Apply ANOVA to assess significance (p < 0.05) and calculate ED₅₀ values .
Q. How might contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology:
- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Solubility Optimization: Use co-solvents (e.g., PEG 400) or liposomal formulations to enhance bioavailability .
- Target Engagement Studies: Employ surface plasmon resonance (SPR) to confirm binding affinity to proposed targets (e.g., COX-2) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology:
- Molecular Docking: Use AutoDock Vina to model binding to anti-inflammatory targets (e.g., NF-κB or TNF-α). Validate with MD simulations (AMBER/CHARMM) to assess stability .
- QSAR Modeling: Train models on datasets of triazole derivatives to correlate substituent electronegativity/logP with activity .
Q. How can crystallographic data inform polymorph screening for pharmaceutical development?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
